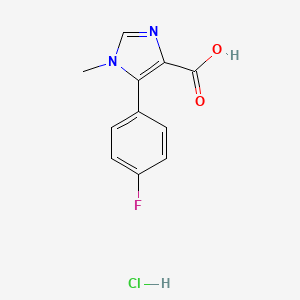

5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a halogenated imidazole derivative featuring a fluorine-substituted phenyl ring, a methyl group at the N1 position, and a carboxylic acid moiety at the C4 position of the imidazole core. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATPDQYILCPMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitrating agents, halogenating agents, and sulfonating agents.

Major Products

Oxidation: Formation of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid.

Reduction: Formation of 5-(4-fluorophenyl)-1-methyl-1H-dihydroimidazole-4-carboxylic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group () increases lipophilicity (higher logP) and metabolic stability compared to fluorine, while the formyl group () introduces reactivity for covalent binding or degradation .

- Halogen Diversity : The 4-fluoro substituent in the target compound balances electronegativity and steric effects, whereas bromo/chloro substituents () may enhance halogen bonding in biological targets .

- Carboxylic Acid Position : The C4 carboxylic acid in the target compound and derivatives facilitates hydrogen bonding or salt bridge formation, unlike the halogen-only compound in .

Physicochemical Properties

Inferred data based on structural trends:

Stability and Handling Considerations

- Hydrochloride Salts : The target compound and derivatives benefit from enhanced stability in aqueous formulations compared to free bases .

- Reactive Groups : The formyl substituent () necessitates inert storage conditions to prevent oxidation, unlike the stable fluorine substituent in the target compound .

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : C10H9ClFN3O2

- Molecular Weight : 233.65 g/mol

- IUPAC Name : this compound

- CAS Number : [Unknown]

The imidazole ring structure is significant for its role in biological activity, particularly in its interaction with various biological targets.

Research indicates that compounds containing an imidazole moiety often exhibit diverse biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in tumor progression, such as carbonic anhydrases (CAs), which are implicated in cancer metabolism.

Anticancer Studies

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. Table 1 summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.34 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18.45 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity against several cancer types, suggesting its potential as a therapeutic agent.

Case Studies

One notable study involved the evaluation of the compound's effects on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in caspase-3/7 activity, indicating the activation of apoptotic pathways. The study concluded that the compound could be further developed for targeted cancer therapies due to its selective action on malignant cells.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group appears to enhance the biological activity of the imidazole derivative. Research has shown that modifications to the imidazole ring can significantly affect potency and selectivity against different cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.